- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,
Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)
944906-24-5 structure
Product Name:1-(pyrimidin-2-yl)ethan-1-amine
CAS-Nr.:944906-24-5
MF:C6H9N3
MW:123.155760526657
MDL:MFCD27922039
CID:1027709
PubChem ID:56592977
Update Time:2025-05-22
1-(pyrimidin-2-yl)ethan-1-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(Pyrimidin-2-yl)ethanamine
- 1-(Pyrimidin-2-yl)ethamine
- 1-pyrimidin-2-ylethanamine
- 1-PYRIMIDIN-2-YLETHYLAMINE
- AM804589
- SB45594
- 944906-24-5
- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID
- FT-0715628
- EN300-1072131
- CS-0054426
- AB59468
- SCHEMBL310530
- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE
- MFCD10697373
- J-503621
- AKOS010037500
- DTXSID70717779
- α-Methyl-2-pyrimidinemethanamine (ACI)
- 2-(1-Aminoethyl)pyrimidine
- [1-(Pyrimidin-2-yl)ethyl]amine
- (S)-1-(Pyrimidin-2-yl)ethan-1-amine
- MFCD18632779
- (R)-1-(2-Pyrimidinyl)ethanamine
- (1R)-1-pyrimidin-2-ylethanamine
- SY263077
- SY382916
- DB-023511
- (S)-1-(2-Pyrimidinyl)ethanamine
- 1-(pyrimidin-2-yl)ethan-1-amine
-
- MDL: MFCD27922039
- Inchi: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3
- InChI-Schlüssel: GVPDKCZQAZOFJX-UHFFFAOYSA-N
- Lächelt: NC(C)C1N=CC=CN=1
Berechnete Eigenschaften
- Genaue Masse: 123.08000
- Monoisotopenmasse: 123.079647300g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 78.4
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topologische Polaroberfläche: 51.8Ų
Experimentelle Eigenschaften
- PSA: 51.80000
- LogP: 1.19660
1-(pyrimidin-2-yl)ethan-1-amine Zolldaten
- HS-CODE:2933599090
- Zolldaten:
China Zollkodex:
2933599090Übersicht:
2933599090. Andere Verbindungen mit Pyrimidinring in der Struktur (Einschließlich anderer Verbindungen mit Piperazinring auf der Struktur. MwSt:17.0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933599090. andere Verbindungen, die einen Pyrimidinring (auch hydriert) oder Piperazinring in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-(pyrimidin-2-yl)ethan-1-amine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11380-5g |
1-pyrimidin-2-ylethanamine |
944906-24-5 | 95% | 5g |
$1939 | 2023-09-07 | |
| Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
$916 | 2021-08-05 | |
| TRC | P997518-10mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 10mg |
$87.00 | 2023-05-17 | ||
| TRC | P997518-50mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 50mg |
$316.00 | 2023-05-17 | ||
| TRC | P997518-100mg |
1-(Pyrimidin-2-yl)ethanamine |
944906-24-5 | 100mg |
$414.00 | 2023-05-17 | ||
| Chemenu | CM165621-1g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95%+ | 1g |
$999 | 2024-07-19 | |
| eNovation Chemicals LLC | D620833-100g |
1-pyrimidin-2-ylethanamine HCl salt |
944906-24-5 | 95% | 100g |
$13800 | 2023-09-03 | |
| eNovation Chemicals LLC | Y0994975-5g |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 5g |
$950 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 500MG |
¥ 1,722.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1G |
1-(pyrimidin-2-yl)ethan-1-amine |
944906-24-5 | 95% | 1g |
¥ 2,560.00 | 2023-04-12 |
1-(pyrimidin-2-yl)ethan-1-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide ; pH 13
1.2 Reagents: Sodium hydroxide ; pH 13
Referenz
- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt
Referenz
- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide ; pH 13
1.2 Reagents: Sodium hydroxide ; pH 13
Referenz
- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Ammonium acetate , Sodium cyanoborohydride Solvents: Methanol ; overnight, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13
Referenz
- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,
1-(pyrimidin-2-yl)ethan-1-amine Raw materials
1-(pyrimidin-2-yl)ethan-1-amine Preparation Products
1-(pyrimidin-2-yl)ethan-1-amine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:944906-24-5)1-(pyrimidin-2-yl)ethan-1-amine
Bestellnummer:A21464
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 16:01
Preis ($):471.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:944906-24-5)1-(Pyrimidin-2-yl)ethanamine
Bestellnummer:sfd18336
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:38
Preis ($):discuss personally
Email:sales2@senfeida.com
1-(pyrimidin-2-yl)ethan-1-amine Verwandte Literatur
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) Verwandte Produkte
- 1568163-63-2(2-Pyrimidinemethanamine, α,5-dimethyl-, (αS)-)
- 299170-49-3(1,2-Ethanediamine, 1-(2-pyrimidinyl)- (9CI))
- 944906-27-8(1-(5-methylpyrimidin-2-yl)ethanamine)
- 2138337-19-4(1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride)
- 2095456-37-2((1S)-1-pyrimidin-2-ylethanamine;hydrochloride)
- 1268492-93-8((1S)-1-pyrimidin-2-ylethanamine)
- 1339236-24-6(2-pyrimidin-2-ylpropan-2-amine)
- 1183440-83-6(2-Pyrimidinemethanamine, alpha-ethyl-)
- 1159878-06-4(1-(pyrimidin-2-yl)cyclopropan-1-amine)
- 1616809-52-9(1-pyrimidin-2-ylethanamine;hydrochloride)